2-Iodo-3-(propan-2-yloxy)pyridine
Overview
Description
2-Iodo-3-(propan-2-yloxy)pyridine is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of an iodine atom at the 2-position and a propan-2-yloxy group at the 3-position of the pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-iodopyridine, are frequently used as reagents in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds like 2-iodopyridine are known to be involved in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Pharmacokinetics
The compound’s unique properties make it a versatile chemical compound used in scientific research.
Result of Action
Similar compounds like 2-iodopyridine are known to be used in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Action Environment
Biochemical Analysis
Biochemical Properties
2-Iodo-3-(propan-2-yloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of differentiating antibiotics . The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, potentially altering their structure and function. Additionally, the propan-2-yloxy group can engage in hydrophobic interactions with lipid membranes, influencing membrane-associated processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns and metabolic fluxes, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The iodine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation . Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit or activate enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in distinct subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine typically involves the iodination of 3-(propan-2-yloxy)pyridine. This can be achieved through various methods, including:
Direct Iodination: Using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Halogen Exchange: Starting with a different halogenated pyridine and performing a halogen exchange reaction with iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-(propan-2-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Heck Coupling: Utilizes palladium catalysts and alkenes.
Sonogashira Coupling: Requires palladium catalysts and alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced onto the pyridine ring. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Iodo-3-(propan-2-yloxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-(methoxy)pyridine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-Iodo-3-(ethoxy)pyridine: Contains an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
2-Iodo-3-(propan-2-yloxy)pyridine is unique due to the specific combination of the iodine atom and the propan-2-yloxy group, which provides distinct reactivity and versatility in organic synthesis compared to its analogs.
Properties
IUPAC Name |
2-iodo-3-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOKRASWYWYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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